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Compound of Interest

Compound Name: 1-(3-Nitrophenylsulfonyl)piperidine

Cat. No.: B1296588

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenylsulfonyl)piperidine and its derivatives represent a versatile class of
compounds with significant potential in drug discovery. The piperidine scaffold is a well-
established privileged structure in medicinal chemistry, appearing in numerous approved drugs
across various therapeutic areas.[1] The addition of the 3-nitrophenylsulfonyl group imparts
specific electronic and steric properties that can be exploited to achieve desired biological
activities. This building block has been instrumental in the development of potent enzyme
inhibitors and modulators of various signaling pathways, showing promise in oncology, and
infectious diseases.[2][3]

These application notes provide a comprehensive overview of the use of 1-(3-
Nitrophenylsulfonyl)piperidine as a building block, including detailed synthetic protocols,
biological applications with quantitative data, and visualizations of relevant workflows and
pathways.

Chemical Properties
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Property Value

IUPAC Name 1-[(3-nitrophenyl)sulfonyl]piperidine
CAS Number 91619-31-7[4]

Molecular Formula C11H14N204S

Molecular Weight 270.31 g/mol [5]

Appearance Off-white to yellow solid

Soluble in organic solvents such as DCM, DMF,

Solubility 4 DMSO
an

Synthesis Protocols

The synthesis of 1-(3-Nitrophenylsulfonyl)piperidine and its derivatives is typically achieved
through a nucleophilic substitution reaction between piperidine or a substituted piperidine and
3-nitrobenzenesulfonyl chloride in the presence of a base.

Protocol 1: General Synthesis of 1-(3-
Nitrophenylsulfonyl)piperidine

This protocol describes the fundamental reaction for synthesizing the parent compound.

Materials:

Piperidine

o 3-Nitrobenzenesulfonyl chloride

e Dichloromethane (DCM)

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

e Saturated aqueous sodium bicarbonate solution

e Brine
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Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

To a stirred solution of piperidine (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add
triethylamine (1.2 equivalents).

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in DCM.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate
gradient to yield 1-(3-nitrophenylsulfonyl)piperidine as a solid.
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Synthetic workflow for 1-(3-Nitrophenylsulfonyl)piperidine.

Protocol 2: Synthesis of a 1-(3-
Nitrophenylsulfonyl)piperidine-4-carboxamide Derivative

This protocol outlines the synthesis of a more complex derivative, which is a common motif in
drug discovery.

Materials:
o 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

o Amine of interest (e.g., aniline)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA

Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

DCM

3-Nitrobenzenesulfonyl chloride

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

Step 1: Amide Coupling

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and the desired

amine (1.1 eq) in DMF, add DIPEA (2.0 eq) and HATU (1.2 eq).

Stir the reaction mixture at room temperature for 4-6 hours.

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give the crude Boc-protected amide.

Step 2: Boc Deprotection
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» Dissolve the crude Boc-protected amide in DCM and add TFA (5-10 equivalents).

 Stir at room temperature for 1-2 hours.

» Remove the solvent and excess TFA under reduced pressure to yield the crude piperidine-4-
carboxamide TFA salt.

Step 3: Sulfonylation

Dissolve the crude TFA salt in DCM and add DIPEA (3.0 equivalents).

Cool the solution to 0 °C and add 3-nitrobenzenesulfonyl chloride (1.2 equivalents).

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Perform an aqueous workup as described in Protocol 1.

Purify the final product by silica gel column chromatography.
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Multi-step synthesis of a piperidine-4-carboxamide derivative.

Biological Applications and Quantitative Data

Derivatives of 1-(3-nitrophenylsulfonyl)piperidine have shown significant activity as inhibitors
of several key enzymes implicated in various diseases.
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Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible
hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous
physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy,
and cancer.[6][7] Sulfonamides are a well-known class of CA inhibitors.[8]

Quantitative Data for Carbonic Anhydrase Inhibition

Compound Target Ki (nM) Reference
1-(3-
Nitrophenylsulfonyl)pi hCA >10000 [3]

perazine derivative 4a

hCA Il 8760 [3]

hCA IX 9850 [3]

1-(3-

Nitrophenylsulfonyl)pi hCA | 98.5 [3]

perazine derivative 4i

hCA Il 87.3 3]

hCA IX 105.4 [3]

Note: Data for piperazine analogs are presented due to the structural similarity and availability
of quantitative data.

CO2 + H20 Substrate Catalysis HCO +H
3

~
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Inhibition of Carbonic Anhydrase by sulfonamide derivatives.

Anticancer Activity

The piperidine moiety is a common feature in many anticancer agents.[9][10] Derivatives of 1-
(3-nitrophenylsulfonyl)piperidine have been investigated for their cytotoxic effects against
various cancer cell lines. The mechanism of action can involve the inhibition of key enzymes in
cancer progression or the induction of apoptosis.[11]

Quantitative Data for Anticancer Activity

Compound Cell Line ICs0 (M) Reference
Benzhydrylpiperazine-
coupled 2,4- M. tuberculosis

o 0.78 [2][12]
dinitrobenzenesulfona  H37Rv
mide 7k
Benzhydrylpiperazine-
coupled 2,4- M. tuberculosis

o 0.78 [2][12]
dinitrobenzenesulfona  H37Rv
mide 7s
Benzhydrylpiperazine-
coupled 2,4- M. tuberculosis

0.78 [21[12]

dinitrobenzenesulfona  H37Rv

mide 7y

Note: Data for structurally related dinitrobenzenesulfonamide derivatives with potent
antimycobacterial activity, a field related to cancer research in terms of targeting cellular
proliferation, is presented.

Experimental Protocols for Biological Assays
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds
against carbonic anhydrase.
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Materials:

Purified human carbonic anhydrase isoforms (e.g., hCA 1, 1l, IX)

4-Nitrophenyl acetate (substrate)

Tris-HCI buffer (pH 7.4)

Test compounds dissolved in DMSO

96-well microplate

Microplate reader

Procedure:

Prepare a solution of the CA enzyme in Tris-HCI buffer.

e In a 96-well plate, add the enzyme solution to wells containing various concentrations of the
test compound (typically in a serial dilution). Include a control with DMSO only.

e Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.
« Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

e Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation
of 4-nitrophenolate.

o Calculate the initial reaction rates and determine the percentage of inhibition for each
compound concentration.

o Calculate the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used
to measure the cytotoxicity of potential anticancer compounds.[2]
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Materials:

e Cancer cell line of interest (e.g., MCF-7, A549)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

e Test compounds dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO or a solution of HCI in isopropanol)

o 96-well cell culture plate

e Incubator (37 °C, 5% CO2)

» Microplate reader

Procedure:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in
the incubator.

o Treat the cells with various concentrations of the test compounds and a vehicle control
(DMSO).

 Incubate the plate for a specified period (e.g., 48 or 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the
yellow MTT to purple formazan crystals.

o Remove the medium and add the solubilization solution to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing
Seed Cancer Cells in
96-well plate

Treat with Test Compound
(various concentrations)

Incubate for 48-72h

'

Add MTT Solution
(Incubate 2-4h)

(Solubilize Formazan Crystals)
Measure Absorbance
(e.g., 570 nm)

Click to download full resolution via product page

Workflow for the MTT cytotoxicity assay.

Conclusion

1-(3-Nitrophenylsulfonyl)piperidine is a valuable and versatile building block in drug
discovery. Its straightforward synthesis and the ability to readily introduce diverse functionalities
make it an attractive scaffold for generating compound libraries. The demonstrated biological
activities, particularly in enzyme inhibition and anticancer research, underscore its potential for
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the development of novel therapeutics. The protocols and data presented herein provide a solid

foundation for researchers to explore the full potential of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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